molecular formula C10H16N4O4 B13851860 6-(((1,3-Dioxolan-2-yl)methyl)amino)-5-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

6-(((1,3-Dioxolan-2-yl)methyl)amino)-5-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B13851860
M. Wt: 256.26 g/mol
InChI Key: IPODNCAYKOLQGW-UHFFFAOYSA-N
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Description

6-(((1,3-Dioxolan-2-yl)methyl)amino)-5-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a pyrimidine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((1,3-Dioxolan-2-yl)methyl)amino)-5-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between urea and an appropriate β-dicarbonyl compound under acidic or basic conditions.

    Functional Group Introduction:

    Amination: The amino groups are introduced via reductive amination or direct amination reactions using ammonia or amines in the presence of reducing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(((1,3-Dioxolan-2-yl)methyl)amino)-5-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antitumor, antimicrobial, and antiviral agent.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-(((1,3-Dioxolan-2-yl)methyl)amino)-5-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.

    Pathways Involved: It can modulate pathways related to cell cycle regulation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyluracil: A pyrimidine derivative with similar structural features but lacking the 1,3-dioxolan-2-yl group.

    5-Aminouracil: Another pyrimidine derivative with an amino group at the 5-position but different substituents at other positions.

Uniqueness

6-(((1,3-Dioxolan-2-yl)methyl)amino)-5-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the 1,3-dioxolan-2-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H16N4O4

Molecular Weight

256.26 g/mol

IUPAC Name

5-amino-6-(1,3-dioxolan-2-ylmethylamino)-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C10H16N4O4/c1-13-8(12-5-6-17-3-4-18-6)7(11)9(15)14(2)10(13)16/h6,12H,3-5,11H2,1-2H3

InChI Key

IPODNCAYKOLQGW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)N)NCC2OCCO2

Origin of Product

United States

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